

Application Notes and Protocols: GSK6097608 in Combination with Anti-PD-1 Therapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK6097608 is a first-in-class monoclonal antibody that inhibits CD96, an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells.[1][2] Preclinical evidence suggests that blocking CD96 can enhance anti-tumor immunity, particularly when combined with anti-PD-1 therapy. This document provides an overview of the mechanism of action, preclinical data, and clinical trial design for the combination of GSK6097608 with the anti-PD-1 antibody dostarlimab.

Mechanism of Action: A Dual Checkpoint Blockade

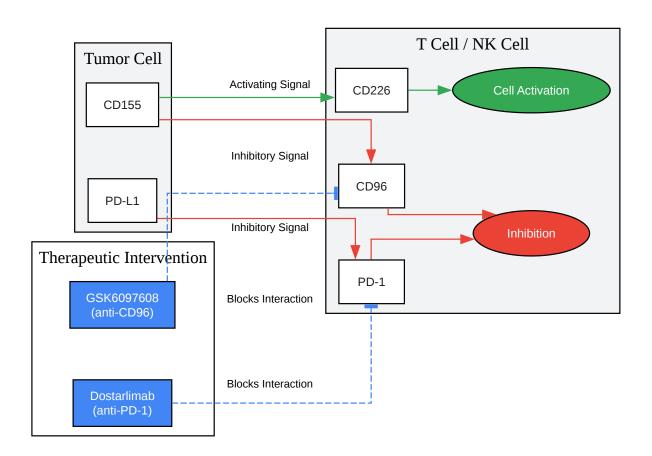
GSK6097608 targets CD96, a member of the immunoglobulin superfamily that acts as an inhibitory receptor on T and NK cells.[2] CD96 competes with the co-stimulatory receptor CD226 (also known as DNAM-1) for binding to their shared ligand, CD155 (also known as PVR), which is often upregulated on tumor cells.[3][4] By binding to CD155, CD96 suppresses the activation and effector functions of T and NK cells, thereby allowing tumor cells to evade immune surveillance.[3]

GSK6097608 blocks the interaction between CD96 and CD155.[5] This blockade is hypothesized to have a dual effect:



- Removal of an inhibitory signal: By preventing CD96 from engaging with CD155, the inhibitory signal to T and NK cells is removed.[2]
- Enhancement of a co-stimulatory signal: The blockade of CD96 allows for increased binding of the co-stimulatory receptor CD226 to CD155, leading to enhanced activation of T and NK cells.[3][5]

Anti-PD-1 therapy, with antibodies such as dostarlimab, works by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, on tumor cells. This interaction also delivers an inhibitory signal to T cells. By combining GSK6097608 with an anti-PD-1 antibody, the aim is to simultaneously block two distinct inhibitory pathways, leading to a more robust and durable anti-tumor immune response.



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Diagram 1: GSK6097608 and Anti-PD-1 Combination Signaling Pathway



Preclinical Data

The rationale for combining GSK6097608 with anti-PD-1 therapy is supported by preclinical studies in syngeneic mouse tumor models.[5] These studies have demonstrated that the dual blockade of CD96 and PD-1 can lead to enhanced anti-tumor efficacy compared to either agent alone.

One study utilized a mouse colon cancer model (MC-38) to evaluate the combination of anti-CD96 and anti-PD-1 antibodies.[6] The key findings from this preclinical study are summarized in the tables below.

Table 1: Anti-Tumor Efficacy in MC-38 Mouse Model[6]

| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) |
|-----------------------|--------------------------------------|-----------------------------|
| Isotype Control | ~1800 | - |
| Anti-CD96 | ~1700 | ~5% |
| Anti-PD-1 | ~800 | ~55% |
| Anti-CD96 + Anti-PD-1 | ~400 | ~78% |

Table 2: Immune Cell Infiltration in Tumors[6]

| Treatment Group | CD8+ T cells / mm² |
|-----------------------|--------------------|
| Isotype Control | ~100 |
| Anti-PD-1 | ~250 |
| Anti-CD96 + Anti-PD-1 | ~400 |

These preclinical results indicate that the combination of anti-CD96 and anti-PD-1 therapy significantly decreases tumor growth and enhances the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.[6]



Clinical Trial Information: NCT04446351

A Phase 1, first-in-human, open-label clinical trial (NCT04446351) is currently underway to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of GSK6097608 as a monotherapy and in combination with the anti-PD-1 antibody dostarlimab.[5][7]

Table 3: NCT04446351 Trial Overview[5][7]

| Parameter | Description |
|----------------------|--|
| Trial Identifier | NCT04446351 |
| Phase | Phase 1 |
| Study Design | Open-label, non-randomized, dose-escalation and dose-expansion |
| Primary Objectives | To assess the safety and tolerability of GSK6097608 alone and in combination with dostarlimab. To determine the recommended Phase 2 dose. |
| Secondary Objectives | To evaluate the pharmacokinetics, pharmacodynamics, and preliminary clinical activity of the combination. |
| Patient Population | Adults with locally advanced, recurrent, or metastatic solid malignancies that have progressed after standard therapy. Prior anti-PD-1 therapy is allowed. |
| Interventions | - Arm A: GSK6097608 monotherapy (dose escalation) - Arm B: GSK6097608 (escalating doses) + Dostarlimab |
| Status | Active, not recruiting. |

As of the last update, quantitative results from this trial have not been publicly released.





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Diagram 2: NCT04446351 Clinical Trial Workflow

Experimental Protocols

The following are generalized protocols for key experiments relevant to the preclinical evaluation of GSK6097608 in combination with anti-PD-1 therapy.

In Vivo Mouse Tumor Model

This protocol describes a typical syngeneic mouse model to assess the anti-tumor efficacy of the combination therapy.

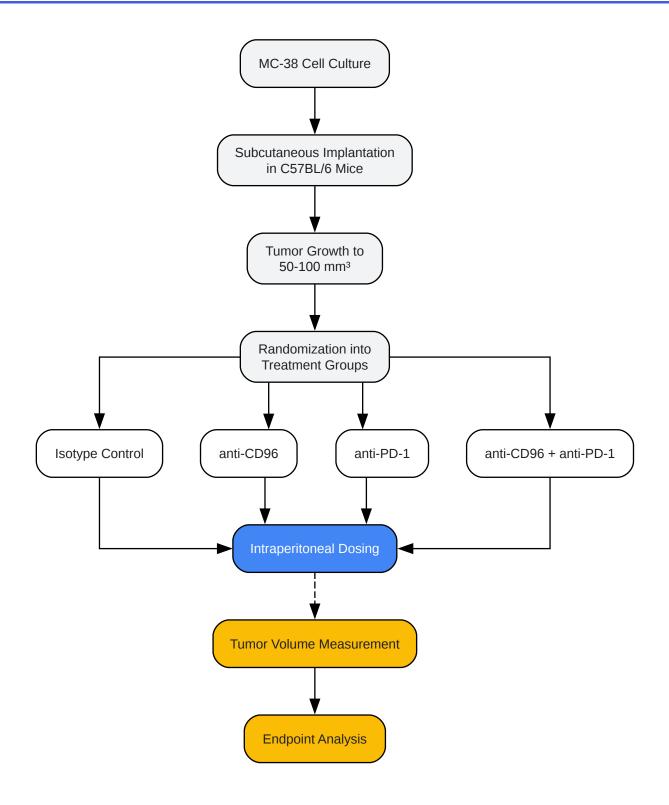
Methodological & Application





- Cell Culture: Maintain MC-38 colon carcinoma cells in appropriate culture medium.
- Tumor Implantation: Subcutaneously inject a suspension of MC-38 cells into the flank of C57BL/6 mice.
- Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.
- Treatment Groups: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups:
 - Vehicle/Isotype control antibody
 - Anti-mouse CD96 antibody
 - Anti-mouse PD-1 antibody
 - Anti-mouse CD96 antibody + Anti-mouse PD-1 antibody
- Dosing: Administer antibodies via intraperitoneal injection at specified doses and schedules (e.g., twice weekly).
- Efficacy Endpoint: Monitor tumor growth until tumors reach a predetermined endpoint or for a specified duration. Euthanize mice if tumors become ulcerated or exceed size limits.
- Data Analysis: Plot mean tumor volume over time for each group and calculate tumor growth inhibition.





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Diagram 3: In Vivo Mouse Tumor Model Workflow



Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the steps for isolating and analyzing immune cells from tumor tissue.

- Tumor Excision and Dissociation: Excise tumors from treated and control mice at the end of the in vivo study. Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
- Leukocyte Isolation: Enrich for leukocytes from the tumor cell suspension using density gradient centrifugation (e.g., Ficoll or Percoll).
- · Cell Staining:
 - Perform a live/dead stain to exclude non-viable cells.
 - Block Fc receptors to prevent non-specific antibody binding.
 - Stain with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1).
- Flow Cytometry Acquisition: Acquire stained cells on a flow cytometer.
- Data Analysis: Analyze the flow cytometry data to quantify the proportions and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells) within the tumor microenvironment.

Conclusion

The combination of GSK6097608 and anti-PD-1 therapy represents a promising immunotherapeutic strategy. Preclinical data strongly support the rationale for this dual checkpoint blockade, demonstrating enhanced anti-tumor activity and increased infiltration of cytotoxic T cells. The ongoing Phase 1 clinical trial will provide crucial information on the safety and efficacy of this combination in patients with advanced solid tumors. The protocols provided herein offer a framework for researchers to further investigate the mechanisms and potential applications of this therapeutic approach.



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